3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Related compounds have shown cytotoxic activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is not well-defined. It has been suggested that similar compounds may act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of prop-2-yn-1-ylthiol with a suitable diazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole compounds also contain sulfur and nitrogen atoms and are used in similar applications.
Uniqueness
3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-ylthio group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-prop-2-ynylsulfanyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-2-3-9-5-7-4(6)10-8-5/h1H,3H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSHIWTDNUKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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